molecular formula C18H16FNO B1325630 (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-fluorophenyl)methanone CAS No. 898764-07-3

(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-fluorophenyl)methanone

Cat. No. B1325630
M. Wt: 281.3 g/mol
InChI Key: LAAYDSCMCFUMBJ-UHFFFAOYSA-N
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Description

“(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-fluorophenyl)methanone” is an organic compound with the molecular formula C18H16FNO. It has an average mass of 281.324 Da and a monoisotopic mass of 281.121582 Da .


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 412.2±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C. Its enthalpy of vaporization is 66.5±3.0 kJ/mol, and it has a flash point of 203.1±28.7 °C. The index of refraction is 1.606, and it has a molar refractivity of 80.6±0.3 cm3. It has 2 H bond acceptors, 0 H bond donors, and 4 freely rotating bonds .

Scientific Research Applications

Synthesis and Structural Analysis

The compound (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-fluorophenyl)methanone, due to its complex structure, is subject to research focusing on its synthesis and structural analysis. For instance, Huang et al. (2021) detailed the synthesis of related boric acid ester intermediates featuring benzene rings through a three-step substitution reaction. The study confirmed the compounds' structures using various spectroscopic methods and X-ray diffraction, alongside a comparison with density functional theory (DFT) calculations, which revealed insights into the physicochemical properties of the compounds Huang et al., 2021.

Chemical Reactions and Synthesis Methods

Research also explores the chemical reactions involving similar compounds, aiming to synthesize novel structures or understand reaction mechanisms. For example, Kimbaris and Varvounis (2000) investigated the reduction of acylpyrroles, leading to new syntheses of pyrrolocinnolinone rings, a process essential for developing pharmaceuticals and materials science Kimbaris & Varvounis, 2000. Another study by Kaur and Kumar (2018) proposed an efficient one-pot synthesis method for pyrrole derivatives, highlighting the method's economic and practical advantages in synthesizing such complex molecules Kaur & Kumar, 2018.

Antimicrobial Activities

Additionally, some research delves into the biological activities of compounds with similar structures, including their potential antimicrobial properties. Kumar et al. (2012) synthesized a series of pyrazoline derivatives and evaluated their antimicrobial effectiveness, finding that certain compounds exhibited significant activity, which could be crucial for developing new antimicrobial agents Kumar et al., 2012.

Crystallographic Studies

Crystallographic studies are fundamental in understanding the molecular and electronic structures of such compounds. Swamy et al. (2013) demonstrated this by examining isomorphous structures of methyl- and chloro-substituted heterocyclic compounds, which comply with the chlorine-methyl exchange rule, providing insights into their structural behavior and potential applications in material science Swamy et al., 2013.

properties

IUPAC Name

[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(3-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO/c19-17-5-3-4-16(12-17)18(21)15-8-6-14(7-9-15)13-20-10-1-2-11-20/h1-9,12H,10-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAAYDSCMCFUMBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN1CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643029
Record name {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-fluorophenyl)methanone

CAS RN

898764-07-3
Record name Methanone, [4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl](3-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898764-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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